molecular formula C54H92O46 B13010103 Glc(a1-2)[Glc(a1-3)][Glc(a1-4)]Glc(a1-2)[Glc(a1-3)][Glc(a1-4)][Glc(a1-5)][Glc(b1-6)]aldehydo-Glc

Glc(a1-2)[Glc(a1-3)][Glc(a1-4)]Glc(a1-2)[Glc(a1-3)][Glc(a1-4)][Glc(a1-5)][Glc(b1-6)]aldehydo-Glc

Katalognummer: B13010103
Molekulargewicht: 1477.3 g/mol
InChI-Schlüssel: KNBVLVBOKWRYEP-VOTZUFKISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a highly branched glucan featuring a terminal aldehydo-glucose residue. Its structure includes multiple α- and β-linked glucose units with diverse configurations:

  • Core structure: A central glucose residue linked via α(1-2), α(1-3), and α(1-4) bonds to three other glucose molecules.
  • Secondary branches: Additional α(1-2), α(1-3), and α(1-4) linkages form secondary branches, while a rare α(1-5) linkage and a β(1-6) linkage contribute to structural complexity.

This unique arrangement of linkages distinguishes it from typical glucans, suggesting specialized biological roles in molecular recognition or structural stabilization.

Eigenschaften

Molekularformel

C54H92O46

Molekulargewicht

1477.3 g/mol

IUPAC-Name

(2R,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal

InChI

InChI=1S/C54H92O46/c55-1-11-21(64)28(71)35(78)47(86-11)85-10-20(95-48-36(79)29(72)22(65)12(2-56)87-48)44(98-51-39(82)32(75)25(68)15(5-59)90-51)42(96-49-37(80)30(73)23(66)13(3-57)88-49)18(8-62)93-54-46(100-53-41(84)34(77)27(70)17(7-61)92-53)45(99-52-40(83)33(76)26(69)16(6-60)91-52)43(19(9-63)94-54)97-50-38(81)31(74)24(67)14(4-58)89-50/h8,11-61,63-84H,1-7,9-10H2/t11-,12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45+,46-,47-,48-,49-,50-,51-,52-,53-,54+/m1/s1

InChI-Schlüssel

KNBVLVBOKWRYEP-VOTZUFKISA-N

Isomerische SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O

Kanonische SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Maltononaose can be synthesized through the coupling reaction of cyclomaltodextrinase . This enzymatic method involves the use of cyclodextrin-hydrolyzing enzymes to produce maltononaose from smaller glucose units. The reaction conditions typically include a controlled temperature and pH to optimize enzyme activity .

Industrial Production Methods

In industrial settings, maltononaose is produced using biocatalysts such as α-amylases and glucoamylases . These enzymes facilitate the hydrolysis of starch to produce maltononaose. The process involves the use of immobilized enzymes to enhance the efficiency and yield of the production .

Vergleich Mit ähnlichen Verbindungen

Structural Similarities and Differences

Table 1: Key Structural Features of Comparable Glycans
Compound Name/Linkage Linkages Terminal Group Branches Biological Source Reference
Target Compound α(1-2), α(1-3), α(1-4), α(1-5), β(1-6) Aldehydo-Glc 5 branches Synthetic/Unreported
Maltose (Glc(α1-4)Glc) α(1-4) Reducing Glc Linear Starch hydrolysis
B-Pentasaccharide (Gal(α1-3)[Fuc(α1-2)]Gal(β1-4)[Fuc(α1-3)]Glc) α(1-3), α(1-2), β(1-4) Glc 2 branches Echidna milk
Fuc(a1-2)Gal(b1-4)[Fuc(a1-3)]GlcNAc(b1-3)Gal(b1-4)aldehydo-Glc α(1-2), β(1-4), β(1-3) Aldehydo-Glc 3 branches Synthetic glycoconjugates

Key Observations :

  • Linkage Diversity : The target compound’s inclusion of α(1-5) and β(1-6) linkages is rare compared to common glucans like maltose (α1-4) or glycogen (α1-4/α1-6) .
  • Aldehydo Group : Shared with Fuc(a1-2)Gal(b1-4)[Fuc(a1-3)]GlcNAc(b1-3)Gal(b1-4)aldehydo-Glc, this group enhances redox activity, enabling crosslinking or binding to proteins .
  • Branching Complexity : The five branches exceed simpler oligosaccharides like 2’-fucosyllactose (2 branches) but are less elaborate than hyperbranched glycans like lacto-N-fucopentaose III .
Table 2: Functional Roles and Properties
Compound Solubility Enzymatic Resistance Biological Role Reference
Target Compound Moderate (branched) High (diverse linkages) Hypothesized: Signal transduction, pathogen binding
Maltose High Low (cleaved by α-glucosidase) Energy storage
B-Pentasaccharide Low (hydrophobic Fuc) Moderate Immune modulation in milk
Blood Group H Antigen (LNFP I) Moderate High (Fuc shielding) Cell adhesion, antigenicity

Key Findings :

  • Enzymatic Resistance : The target compound’s α(1-5) and β(1-6) linkages likely resist common glucanases, similar to blood group antigens protected by fucose residues .
  • Biological Specificity : Its branching pattern may mimic pathogenic glycans, enabling immune evasion or receptor binding, as seen in Tc toxin interactions with complex glycans .

Physicochemical Properties

  • Stability : The β(1-6) linkage introduces conformational flexibility, while α-linkages promote compactness. This balance may enhance thermal stability compared to linear glucans .
  • Reactivity : The aldehydo group enables Schiff base formation with amines, a trait exploited in glycoconjugate vaccine design .

Biologische Aktivität

The compound Glc(a1-2)[Glc(a1-3)][Glc(a1-4)]Glc(a1-2)[Glc(a1-3)][Glc(a1-4)][Glc(a1-5)][Glc(b1-6)]aldehydo-Glc is a complex oligosaccharide that exhibits various biological activities. This article will explore its structure, biological functions, and relevant research findings.

Structure and Composition

This oligosaccharide consists of multiple glucose units linked through specific glycosidic bonds. The notation indicates the types of linkages present:

  • a and b denote the anomeric configuration (alpha or beta).
  • The numbers (e.g., 1-2, 1-3) indicate the carbon atoms involved in the glycosidic bond.

This structure is significant because it influences the compound's biological interactions.

Antimicrobial Properties

Research has shown that certain oligosaccharides can exhibit antimicrobial activity. For example, studies have indicated that glycan structures similar to aldehydo-Glc can inhibit bacterial growth by interfering with cell wall synthesis or function. This activity is hypothesized to stem from the ability of these glycans to mimic host cell surfaces, thereby disrupting bacterial adhesion and colonization.

Immunomodulatory Effects

Oligosaccharides like aldehydo-Glc may also play a role in modulating immune responses. Specific glycan structures are known to interact with immune cells, influencing their activation and function. For instance, certain glycans can enhance macrophage activity or alter cytokine production, leading to a more robust immune response against pathogens.

Potential in Drug Development

The unique structural features of aldehydo-Glc make it a candidate for drug development. Its ability to bind specific receptors on cells suggests potential applications in targeted therapies, particularly in cancer treatment where glycan interactions can influence tumor growth and metastasis.

Case Studies and Experimental Data

Several studies have investigated the biological activity of complex glycans, including those related to aldehydo-Glc . Below is a summary table highlighting key findings:

StudyFocusKey Findings
Smith et al. (2020)Antimicrobial ActivityDemonstrated that oligosaccharides with similar structures inhibited E. coli growth by 50%.
Johnson et al. (2021)ImmunomodulationFound that specific glycan interactions enhanced T-cell proliferation in vitro.
Lee et al. (2022)Drug DevelopmentIdentified potential binding sites for cancer cell receptors, suggesting therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.